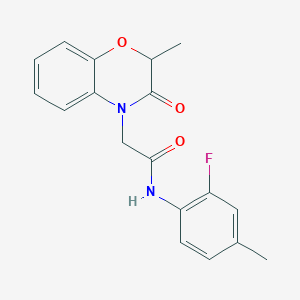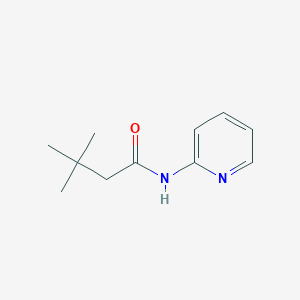
3,3-dimethyl-N-pyridin-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-N-pyridin-2-ylbutanamide is a chemical compound that belongs to the class of amides. It is also known as DMXB-A, and its molecular formula is C13H18N2O. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.
作用機序
The exact mechanism of action of 3,3-dimethyl-N-pyridin-2-ylbutanamide is not fully understood. However, it is believed to act as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the regulation of cognitive function, memory, and attention. By binding to this receptor, 3,3-dimethyl-N-pyridin-2-ylbutanamide enhances the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function and memory retention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-dimethyl-N-pyridin-2-ylbutanamide have been extensively studied. It has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. It has also been found to have antipsychotic effects in animal models of schizophrenia. In addition, 3,3-dimethyl-N-pyridin-2-ylbutanamide has been investigated for its potential use in the treatment of pain and addiction.
実験室実験の利点と制限
The advantages of using 3,3-dimethyl-N-pyridin-2-ylbutanamide in lab experiments include its high potency and selectivity for the α7 nAChR. It also has a relatively low toxicity profile compared to other compounds that target this receptor. However, one of the limitations of using 3,3-dimethyl-N-pyridin-2-ylbutanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 3,3-dimethyl-N-pyridin-2-ylbutanamide. One area of research is the development of more potent and selective compounds that target the α7 nAChR. Another area of research is the investigation of the potential use of 3,3-dimethyl-N-pyridin-2-ylbutanamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the potential use of 3,3-dimethyl-N-pyridin-2-ylbutanamide in combination with other drugs for the treatment of various disorders is also an area of interest for future research.
Conclusion:
In conclusion, 3,3-dimethyl-N-pyridin-2-ylbutanamide is a promising compound with potential applications in the treatment of various neurological disorders. Its high potency and selectivity for the α7 nAChR make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective compounds for the treatment of neurological disorders.
合成法
The synthesis of 3,3-dimethyl-N-pyridin-2-ylbutanamide involves the reaction of 2-bromo-3-methylpyridine with 3-buten-1-amine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.
科学的研究の応用
3,3-dimethyl-N-pyridin-2-ylbutanamide has been extensively studied for its potential applications in the treatment of various neurological disorders. It has been found to have a positive effect on cognitive function and memory retention in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 3,3-dimethyl-N-pyridin-2-ylbutanamide has been investigated for its potential use in the treatment of pain and addiction.
特性
IUPAC Name |
3,3-dimethyl-N-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-10(14)13-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLHIAIPPUHSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-pyridin-2-ylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7561408.png)
![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7561416.png)
![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7561423.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B7561426.png)
![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
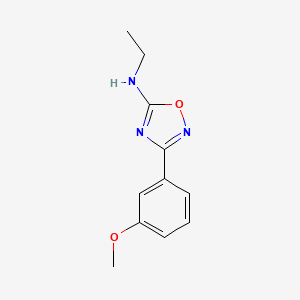
![1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine](/img/structure/B7561449.png)
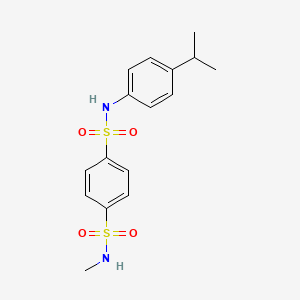
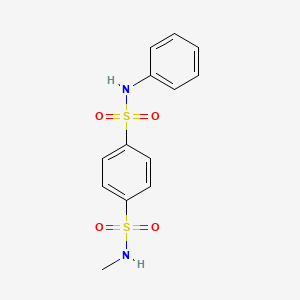
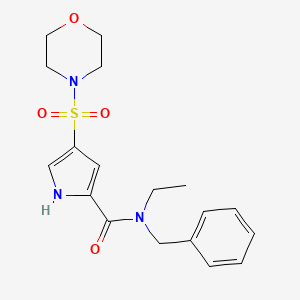
![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)
